In-Depth Technical Guide: GSK8573 and its Interaction with BRD9
In-Depth Technical Guide: GSK8573 and its Interaction with BRD9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor GSK8573 to the bromodomain-containing protein 9 (BRD9). It includes a detailed summary of the quantitative binding data, a representative experimental protocol for determining binding affinity, and a visualization of key signaling pathways involving BRD9 that are relevant to cancer biology.
Data Presentation: GSK8573-BRD9 Binding Affinity
GSK8573 was developed as a closely related structural analog and control compound for GSK2801, a potent inhibitor of BAZ2A and BAZ2B bromodomains. During the characterization of GSK2801, it was found to have off-target activity on BRD9. Consequently, GSK8573 was designed to be highly selective for BRD9 with no significant activity on BAZ2A/B or other bromodomains.
| Compound | Target | Binding Affinity (Kd) | Method | Reference |
| GSK8573 | BRD9 | 1.04 µM | Isothermal Titration Calorimetry (ITC) | [1] |
Experimental Protocols: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding interaction. This allows for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. The following is a representative protocol for determining the binding affinity of a small molecule inhibitor, such as GSK8573, to a bromodomain like BRD9.
1. Materials and Reagents:
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Protein: Purified recombinant BRD9 protein (concentration typically 10-50 µM).
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Inhibitor: GSK8573 (concentration typically 10-fold higher than the protein concentration, e.g., 100-500 µM).
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ITC Buffer: A buffer with a low enthalpy of ionization is crucial to minimize heat changes unrelated to binding. A common choice is 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.[2]
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Solvent: High-purity Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor.
2. Sample Preparation:
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Protein Preparation: The purified BRD9 protein should be extensively dialyzed against the ITC buffer to ensure a precise buffer match between the protein solution and the titrant. After dialysis, the protein concentration is accurately determined using a method such as UV-Vis spectroscopy at 280 nm. Immediately before the experiment, the protein solution is centrifuged at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregates.[2]
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Inhibitor Preparation: A concentrated stock solution of GSK8573 is prepared in 100% DMSO. This stock is then diluted to the final working concentration using the same ITC buffer as the protein. It is critical that the final DMSO concentration in the inhibitor solution is precisely matched in the protein solution to avoid significant heats of dilution.[2]
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Degassing: Both the protein and inhibitor solutions are degassed immediately prior to the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe, which can interfere with the measurements.
3. ITC Experiment Setup and Execution:
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Instrument Preparation: The sample cell and injection syringe of the ITC instrument are thoroughly cleaned with detergent and water, followed by extensive rinsing with the ITC buffer. The experimental temperature is set (e.g., 25°C).[2]
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Loading the Calorimeter: The BRD9 protein solution is carefully loaded into the sample cell, avoiding the introduction of bubbles. The GSK8573 solution is loaded into the injection syringe.
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Titration Parameters:
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Number of Injections: Typically 19-20 injections are performed.
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Injection Volume: A small initial injection (e.g., 0.4 µL) is often made to account for diffusion from the syringe tip, followed by larger, equal-volume injections (e.g., 2 µL).
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Stirring Speed: A constant stirring speed of approximately 750 rpm is maintained to ensure rapid mixing.
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Spacing between Injections: A spacing of 150 seconds or until the thermal power returns to the baseline is used between injections.
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4. Control Experiment:
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To accurately determine the heat of binding, a control experiment is performed by titrating the inhibitor solution into the ITC buffer alone (without the protein). The heat changes from this control titration represent the heat of dilution and are subtracted from the protein-inhibitor binding data during analysis.
5. Data Analysis:
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The raw ITC data, consisting of a series of heat-flow peaks corresponding to each injection, is integrated to determine the heat change per injection.
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The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software. This fitting process yields the thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
BRD9 Signaling Pathways in Cancer
BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression. Its dysregulation has been implicated in various cancers.
BRD9-STAT5 Axis in Acute Myeloid Leukemia (AML)
In AML, BRD9 is often overexpressed and contributes to leukemogenesis by sustaining the activation of the STAT5 pathway. BRD9 achieves this by binding to enhancer regions and negatively regulating the expression of the Suppressor of Cytokine Signaling 3 (SOCS3) gene. SOCS3 is a negative regulator of the JAK-STAT pathway. By suppressing SOCS3, BRD9 promotes the phosphorylation and activation of STAT5, which in turn upregulates the expression of genes involved in cell proliferation and survival, such as MYC and BCL2.
